![molecular formula C19H23N3O3 B5159064 3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5159064.png)
3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide, commonly known as EMX2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. EMX2 is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various neurological processes.
作用机制
EMX2 acts as a selective antagonist of 3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. This compound is involved in various neurological processes such as learning, memory, and synaptic plasticity. EMX2 binds to the allosteric site of this compound and inhibits its activity, thereby reducing the downstream signaling pathways that are involved in the above-mentioned processes.
Biochemical and Physiological Effects
EMX2 has been found to have various biochemical and physiological effects in the central nervous system. It has been shown to reduce the elevated levels of protein synthesis and signaling pathways that are associated with various neurological disorders such as Fragile X syndrome and autism spectrum disorders. EMX2 has also been found to reduce the rewarding effects of drugs of abuse, thereby reducing the likelihood of addiction.
实验室实验的优点和局限性
EMX2 has several advantages for lab experiments. It is a selective antagonist of 3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide, which makes it a useful tool for studying the role of this compound in various neurological processes. EMX2 has also been found to have a high degree of selectivity and specificity, which makes it a useful tool for studying the downstream signaling pathways that are involved in the above-mentioned processes. However, EMX2 has some limitations as well. It has a relatively short half-life, which makes it difficult to use in long-term experiments. EMX2 is also relatively expensive, which can limit its use in certain experiments.
未来方向
EMX2 has several potential future directions in the field of neuroscience. One potential direction is the development of more potent and selective 3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide antagonists that can be used in the treatment of various neurological disorders. Another potential direction is the use of EMX2 in combination with other drugs to enhance its therapeutic effects. EMX2 can also be used to study the downstream signaling pathways that are involved in various neurological processes, which can lead to a better understanding of the underlying mechanisms of these processes.
合成方法
EMX2 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the synthesis of 4-isoxazolecarboxylic acid, which is then reacted with 4-(1-piperidinylcarbonyl)phenylboronic acid to obtain the corresponding boronic acid ester. The boronic acid ester is then coupled with 3-ethyl-5-methylisoxazole-4-carboxylic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The resulting product is then subjected to further purification to obtain EMX2 in its pure form.
科学研究应用
EMX2 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a selective antagonistic effect on 3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide, which is involved in various neurological processes such as learning, memory, and synaptic plasticity. EMX2 has been found to be effective in reducing the symptoms of various neurological disorders such as Fragile X syndrome, autism spectrum disorders, and addiction.
属性
IUPAC Name |
3-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-16-17(13(2)25-21-16)18(23)20-15-9-7-14(8-10-15)19(24)22-11-5-4-6-12-22/h7-10H,3-6,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYQZZQVMNNRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

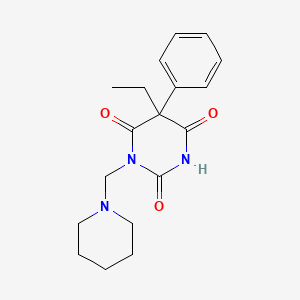
![methyl 2-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5158993.png)
![8,8-dimethyl-10-({[4-(4-morpholinyl)phenyl]amino}methylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5158999.png)
![N-2-pyridinyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5159014.png)
![methyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B5159015.png)
![2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol](/img/structure/B5159017.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159020.png)
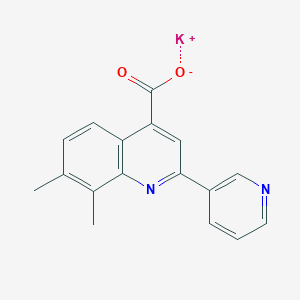
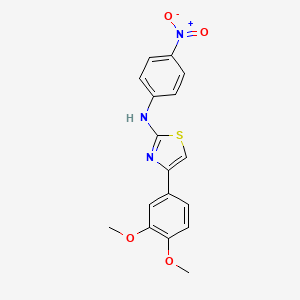
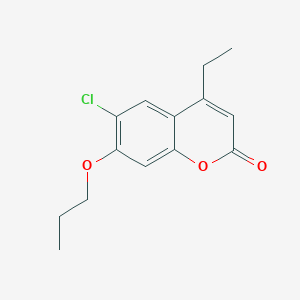
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5159058.png)
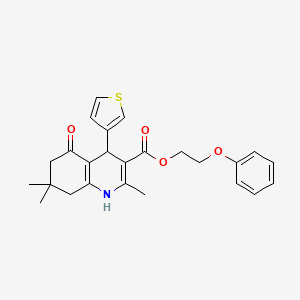
![N-benzyl-1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5159080.png)
